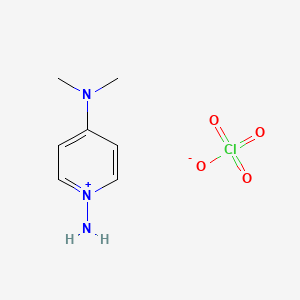
1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate is a chemical compound with a unique structure that includes both amino and dimethylamino groups attached to a pyridinium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate typically involves the reaction of 4-(dimethylamino)pyridine with an appropriate aminating agent. One common method involves dissolving 4-(dimethylamino)pyridine in a solvent such as dichloromethane, followed by the addition of an aminating agent like potassium perchlorate. The reaction mixture is then stirred under reflux conditions for several hours. After cooling, the product is isolated by filtration and purified through recrystallization from a suitable solvent mixture, such as dichloromethane and n-hexane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including esterifications and nucleophilic substitutions.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate involves its ability to act as a nucleophilic catalyst. The amino and dimethylamino groups enhance its nucleophilicity, allowing it to participate in various chemical reactions by donating electron pairs to electrophilic centers. This property makes it effective in catalyzing reactions such as esterifications and substitutions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)pyridine: A closely related compound with similar catalytic properties but lacking the amino group.
1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate: Another related compound used in cyanylation reactions.
Uniqueness
1-Amino-4-(dimethylamino)pyridin-1-ium perchlorate is unique due to the presence of both amino and dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
64890-30-8 |
|---|---|
Molekularformel |
C7H12ClN3O4 |
Molekulargewicht |
237.64 g/mol |
IUPAC-Name |
4-N,4-N-dimethylpyridin-1-ium-1,4-diamine;perchlorate |
InChI |
InChI=1S/C7H12N3.ClHO4/c1-9(2)7-3-5-10(8)6-4-7;2-1(3,4)5/h3-6H,8H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
IFIDUCIMZSGLLW-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=[N+](C=C1)N.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


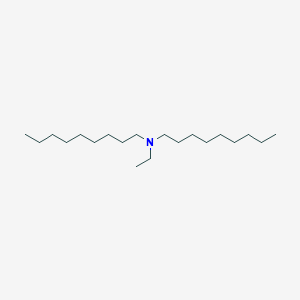
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
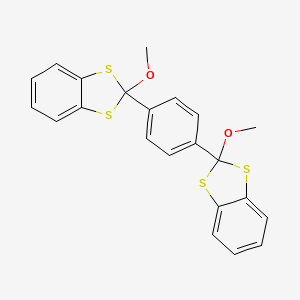
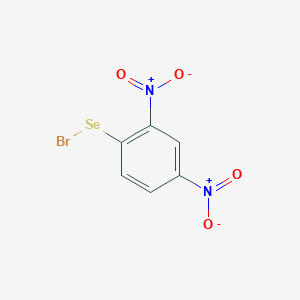
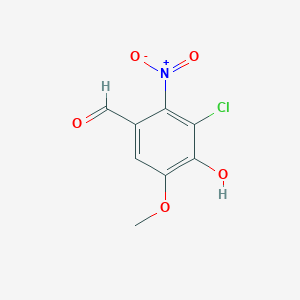


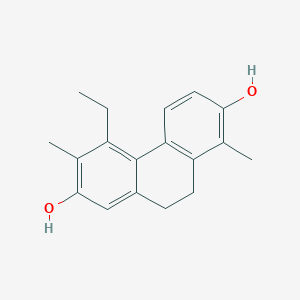
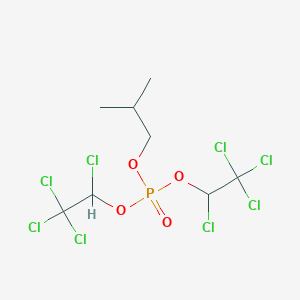
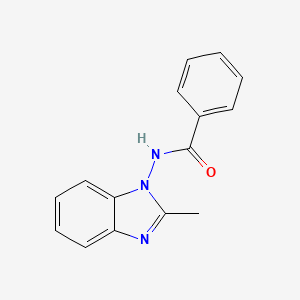
![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
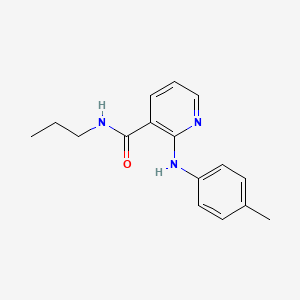
![2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride](/img/structure/B14496180.png)
